![molecular formula C17H14ClN3O2S B2506398 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide CAS No. 864859-17-6](/img/structure/B2506398.png)
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide” is a chemical compound. It is part of a class of compounds that have shown antiproliferative activity on a panel of cancer cell lines .
Synthesis Analysis
The synthesis of such compounds involves various methods. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Chemical Reactions Analysis
These compounds are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are largely dependent on their molecular structure. The presence of a cyano or an alkoxycarbonyl group at its 2- or 3-position can influence their reactivity .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activities
Research has indicated that derivatives of tetrahydrothieno[3,2-b]pyridine, which are structurally similar to N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide, have shown significant anticonvulsant activities. Specifically, a series of derivatives containing triazole and other heterocycle substituents were synthesized and evaluated for their anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. The study found that certain compounds within this series displayed superior anticonvulsant activity and safety compared to clinical drugs like carbamazepine and ethosuximide. The study also explored the interaction of these compounds with gamma-aminobutyric acid A (GABAA) receptors and suggested an effect on the GABA system (Wang et al., 2019).
Antiplatelet and Antithrombotic Activities
The compound has been explored for its potential antiplatelet and antithrombotic activities. Studies on related compounds, such as ticlopidine (a derivative of tetrahydrothieno[3,2-c]pyridine), have shown significant inhibitory effects on blood-borne metastasis using rodent tumors. Ticlopidine was found to inhibit platelet aggregation induced by various agents and resulted in a significant decrease in pulmonary metastasis, indicating its potential as a therapeutic agent for inhibiting platelet aggregation and hematogenous pulmonary metastasis (Kohga et al., 1981).
Cognitive Improvement in Alzheimer's Disease
A novel histamine H3 receptor antagonist, structurally related to the compound of interest, demonstrated high affinity for human and rat H3 receptors and showed promising results in improving cognitive performance in preclinical models. This includes Alzheimer's disease models, where the compound exhibited potent functional antagonism at human recombinant H3 receptors and improved performance in various cognition paradigms. The presence of dense H3 binding in late-stage Alzheimer's disease cases suggests the preservation of H3 receptors and highlights the therapeutic potential of such compounds in treating dementia and other cognitive disorders (Medhurst et al., 2007).
Cardiotonic Properties
Compounds analogous to this compound have been designed and evaluated for their cardiotonic activity, particularly in the context of congestive heart failure. Novel milrinone analogs of pyridine-3-carbonitrile derivatives were prepared and assessed for their cardiotonic activity and cardiovascular effects in vivo. Certain compounds demonstrated cardiotonic activity comparable to milrinone, highlighting the potential of this class of compounds in developing new inotropic drugs for heart failure with less proarrhythmic potential (Bekhit & Baraka, 2005).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-10(22)21-7-6-11-13(8-19)17(24-15(11)9-21)20-16(23)12-4-2-3-5-14(12)18/h2-5H,6-7,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAPKIWSDNFWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2506315.png)
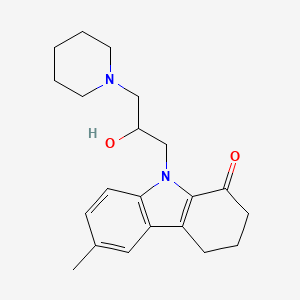



![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)
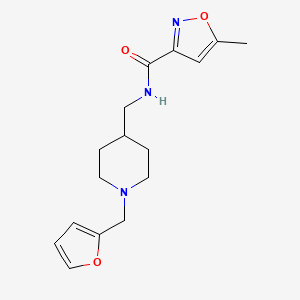
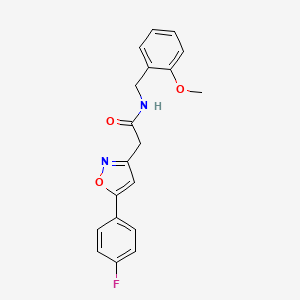

![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)
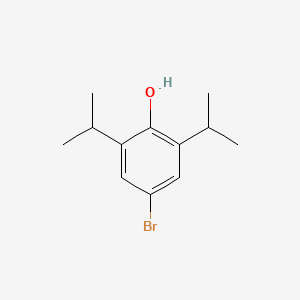
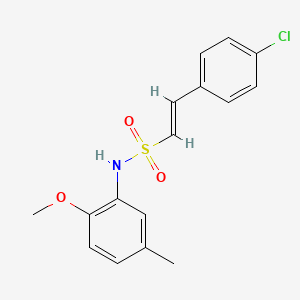
![N-(2,2-Dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2506335.png)
![2-[(2-Methoxyethyl)thio]-pyridine](/img/structure/B2506336.png)